N-[4-(4-methylpiperidin-1-yl)cyclohexyl]-1-(oxolan-2-yl)methanesulfonamide
Description
N-[4-(4-methylpiperidin-1-yl)cyclohexyl]-1-(oxolan-2-yl)methanesulfonamide is a complex organic compound with a unique structure that includes a piperidine ring, a cyclohexyl group, and a methanesulfonamide moiety
Properties
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)cyclohexyl]-1-(oxolan-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O3S/c1-14-8-10-19(11-9-14)16-6-4-15(5-7-16)18-23(20,21)13-17-3-2-12-22-17/h14-18H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTICEXEWYDESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCC(CC2)NS(=O)(=O)CC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylpiperidin-1-yl)cyclohexyl]-1-(oxolan-2-yl)methanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine and cyclohexyl intermediates. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclohexyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the cyclohexyl group.
Introduction of the Methanesulfonamide Moiety: This is typically done using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylpiperidin-1-yl)cyclohexyl]-1-(oxolan-2-yl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-(4-methylpiperidin-1-yl)cyclohexyl]-1-(oxolan-2-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-methylpiperidin-1-yl)cyclohexyl]-1-(oxolan-2-yl)methanesulfonamide involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(4-methylpiperidin-1-yl)cyclohexyl]-1-(oxolan-2-yl)methanesulfonamide shares structural similarities with other piperidine and cyclohexyl derivatives.
- **Compounds such as N-[4-(4-methylpiperidin-1-yl)cyclohexyl]methanesulfonamide and N-[4-(4-methylpiperidin-1-yl)cyclohexyl]-1-(oxolan-2-yl)amine are structurally related.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
